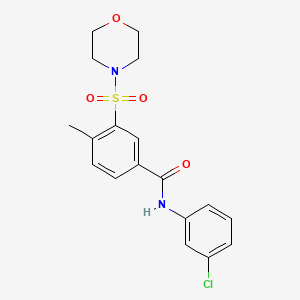![molecular formula C19H22N2O5S2 B3481091 ethyl 1-{[5-(anilinocarbonyl)-3-thienyl]sulfonyl}piperidine-4-carboxylate](/img/structure/B3481091.png)
ethyl 1-{[5-(anilinocarbonyl)-3-thienyl]sulfonyl}piperidine-4-carboxylate
説明
Ethyl 1-{[5-(anilinocarbonyl)-3-thienyl]sulfonyl}piperidine-4-carboxylate, also known as EATPC, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. EATPC is a piperidine derivative that contains a thienylsulfonyl group and an anilinocarbonyl moiety.
作用機序
The mechanism of action of ethyl 1-{[5-(anilinocarbonyl)-3-thienyl]sulfonyl}piperidine-4-carboxylate is not fully understood, but it is believed to involve the inhibition of specific enzymes or signaling pathways. In cancer cells, ethyl 1-{[5-(anilinocarbonyl)-3-thienyl]sulfonyl}piperidine-4-carboxylate has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6), which are involved in cell cycle progression. In macrophages, ethyl 1-{[5-(anilinocarbonyl)-3-thienyl]sulfonyl}piperidine-4-carboxylate has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes. In Alzheimer's disease models, ethyl 1-{[5-(anilinocarbonyl)-3-thienyl]sulfonyl}piperidine-4-carboxylate has been reported to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
ethyl 1-{[5-(anilinocarbonyl)-3-thienyl]sulfonyl}piperidine-4-carboxylate has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, ethyl 1-{[5-(anilinocarbonyl)-3-thienyl]sulfonyl}piperidine-4-carboxylate has been reported to induce cell cycle arrest and apoptosis by regulating the expression of cell cycle and apoptosis-related proteins. In macrophages, ethyl 1-{[5-(anilinocarbonyl)-3-thienyl]sulfonyl}piperidine-4-carboxylate has been found to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in inflammation. In Alzheimer's disease models, ethyl 1-{[5-(anilinocarbonyl)-3-thienyl]sulfonyl}piperidine-4-carboxylate has been shown to reduce the accumulation of amyloid beta (Aβ) plaques and tau protein aggregates, which are hallmarks of the disease.
実験室実験の利点と制限
Ethyl 1-{[5-(anilinocarbonyl)-3-thienyl]sulfonyl}piperidine-4-carboxylate has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity, which allows for the study of specific enzymes or signaling pathways. Another advantage is its stability and solubility, which facilitates its use in various assays and experiments. However, one limitation is its potential toxicity and side effects, which require careful evaluation and monitoring. Another limitation is its limited availability and high cost, which may restrict its use in certain research settings.
将来の方向性
There are several future directions for the research and development of ethyl 1-{[5-(anilinocarbonyl)-3-thienyl]sulfonyl}piperidine-4-carboxylate. One direction is the optimization of its chemical structure and pharmacokinetics to improve its efficacy and safety. Another direction is the exploration of its potential applications in other diseases, such as cardiovascular disease and diabetes. A third direction is the investigation of its mechanism of action and target identification using advanced techniques such as proteomics and metabolomics. Overall, ethyl 1-{[5-(anilinocarbonyl)-3-thienyl]sulfonyl}piperidine-4-carboxylate represents a promising lead compound for the development of novel therapeutics in various fields of medicine.
科学的研究の応用
Ethyl 1-{[5-(anilinocarbonyl)-3-thienyl]sulfonyl}piperidine-4-carboxylate has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, ethyl 1-{[5-(anilinocarbonyl)-3-thienyl]sulfonyl}piperidine-4-carboxylate has been shown to inhibit the growth of human breast cancer cells by inducing cell cycle arrest and apoptosis. In inflammation research, ethyl 1-{[5-(anilinocarbonyl)-3-thienyl]sulfonyl}piperidine-4-carboxylate has been found to reduce the production of pro-inflammatory cytokines and chemokines in macrophages. In neurodegenerative disorder research, ethyl 1-{[5-(anilinocarbonyl)-3-thienyl]sulfonyl}piperidine-4-carboxylate has been reported to protect against oxidative stress and neuroinflammation in animal models of Alzheimer's disease.
特性
IUPAC Name |
ethyl 1-[5-(phenylcarbamoyl)thiophen-3-yl]sulfonylpiperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S2/c1-2-26-19(23)14-8-10-21(11-9-14)28(24,25)16-12-17(27-13-16)18(22)20-15-6-4-3-5-7-15/h3-7,12-14H,2,8-11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYGQSZNXSFQSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CSC(=C2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-[5-(phenylcarbamoyl)thiophen-3-yl]sulfonylpiperidine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



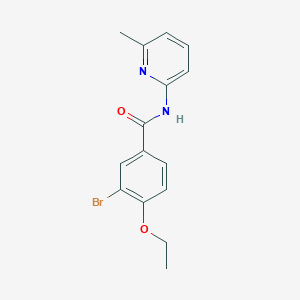
![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-naphthamide](/img/structure/B3481013.png)
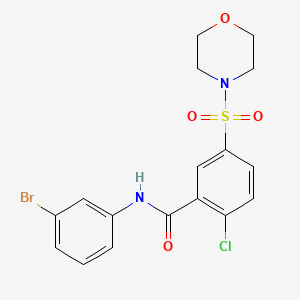
![N-(5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide](/img/structure/B3481016.png)
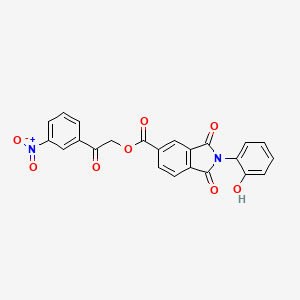
![4-{[4-chloro-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B3481033.png)
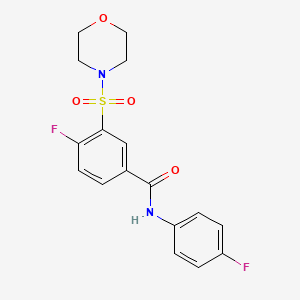
![2-(4-bromophenyl)-5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-oxadiazole](/img/structure/B3481051.png)

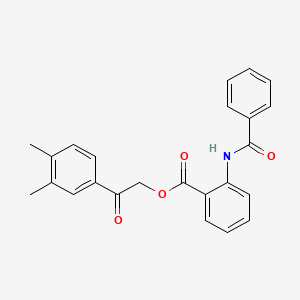
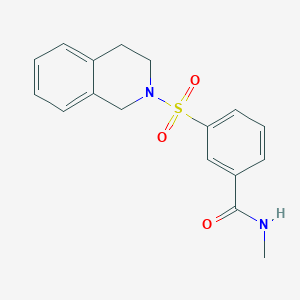
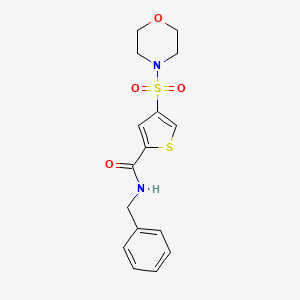
![2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate](/img/structure/B3481092.png)
